Cefotaxime Impurity D Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

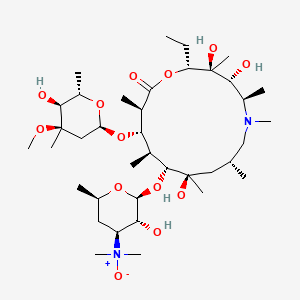

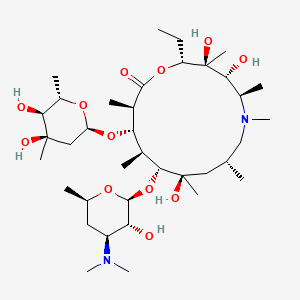

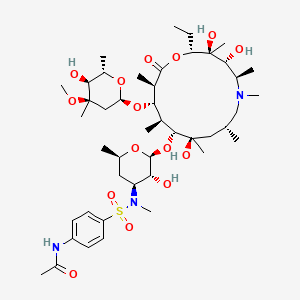

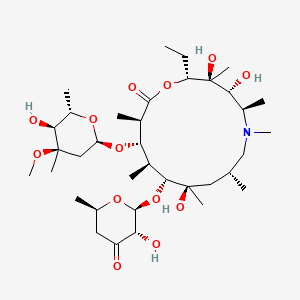

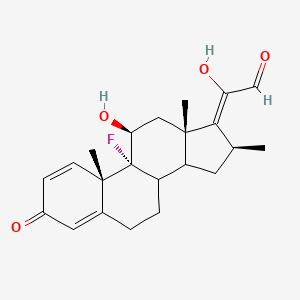

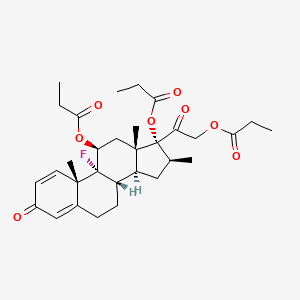

Cefotaxime Sodium is a semisynthetic, broad-spectrum cephalosporin antibiotic for parenteral administration . It is used to treat a wide variety of bacterial infections . The impurities in Cefotaxime Sodium are often polymerized impurities, including dimers, trimers, tetramers, and so on .

Synthesis Analysis

The chemical structure of the cefotaxime dimer and cefotaxime trimer impurities were prepared and validated . A polymer stock solution of cefotaxime sodium was obtained using a concentrated solution degradation method . The cefotaxime dimer and trimer impurities were separated and purified by preparative reversed-high-performance liquid chromatograph (RP-HPLC), and the pure cefotaxime dimer and trimer were obtained by a freeze-drying method .Molecular Structure Analysis

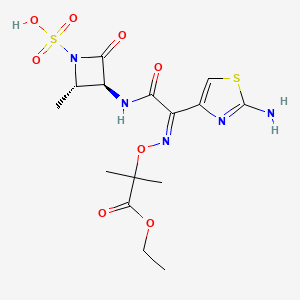

The two impurities were characterized by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, mass spectroscopy, and nuclear magnetic resonance (NMR, including one-dimensional and two-dimensional NMR) . The groups corresponding to the characteristic absorption peaks in the UV and IR spectra were analyzed, and the 1 H and 13 C NMR signals were assigned .Chemical Reactions Analysis

Polymer impurities, mainly including dimers, trimers, tetramer, and so on, are generated through covalent polymerization between β-lactam antibiotic drug molecules . β-lactam antibiotic molecules typically contain free polar groups such as amino and carboxyl groups, as well as structurally unstable quaternary lactam rings and easy-to-fall-off three-digit side chain groups .Physical And Chemical Properties Analysis

The polymerized impurities in cefotaxime sodium and cefepime were co-eluted with other small molecular weight impurities with high polarity in HPSEC, leading to a poor specificity .Wissenschaftliche Forschungsanwendungen

Allergy-Inducing Polymer Impurities Study

Cefotaxime Impurity D Sodium Salt is used in the study of allergy-inducing polymer impurities in Cefotaxime Sodium medicines . The impurities, including cefotaxime dimer and trimer, are prepared and their chemical structures are validated . This research is significant for the study of the structures and quality control of polymer impurities in cephalosporin drugs .

Degradation Impurities Analysis

Cefotaxime Impurity D Sodium Salt is used in the determination of Cefotaxime Sodium in the presence of its degradation impurities . Four eco-friendly, cost-effective, and fast stability-indicating UV-VIS spectrophotometric methods were validated for this purpose .

Pathogenic Halophilic Vibrios Study

Cefotaxime and other antibiotics have been used to probe the susceptibility of potentially pathogenic halophilic vibrios isolated from seafood . This helps in understanding the effectiveness of these antibiotics against such pathogens .

Treatment of Salmonella Typhi-Infected Human Monocyte-Derived Macrophages

An in vitro study on the treatment of Salmonella typhi-infected human monocyte-derived macrophages with cefotaxime has been published . This provides insights into the potential therapeutic applications of cefotaxime .

Study of Clostridium Difficile Behavior

Cefotaxime has been utilized to study the behavior of the pathogen Clostridium difficile and components of normal gut flora in a triple-stage chemostat model of the human gut . This helps in understanding the impact of antibiotics on gut microbiota .

Antibacterial Compound Against Gram-Negative Bacteria

Cefotaxime Impurity D Sodium Salt is an efficient antibacterial compound that acts against gram-negative bacteria . It has been used for plant cell culture and human cell lines in vitro .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

65715-12-0 |

|---|---|

Produktname |

Cefotaxime Impurity D Sodium Salt |

Molekularformel |

C16H16N5O7S2. Na |

Molekulargewicht |

454.46 22.99 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, [6R-[6α,7β(E)]]- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)